Tetrabromopyrrole

Coral restoration Chemical ecology Larval settlement

Tetrabromopyrrole (TBP) is the only known compound inducing settlement across ≥9 phylogenetically diverse Caribbean coral species, with no halogenated analog showing activity at concentrations up to 1.5 µM. Its unique fully brominated pyrrole scaffold enables: • Standardized coral restoration hatchery tool (optimal range: 0.375-1.5 µM) • Nanomolar RyR1 potentiation (IC₅₀ ~220 nM for Ca²⁺ oscillation inhibition) • Benchmark algicide (IC₅₀ 94 nM vs. E. huxleyi; 48-fold more potent than tetrachloropyrrole) • Authentic standard for Bmp2 halogenase activity assays Supplied with ≥98% purity for reproducible research outcomes.

Molecular Formula C4HBr4N
Molecular Weight 382.67 g/mol
CAS No. 54705-14-5
Cat. No. B1229813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromopyrrole
CAS54705-14-5
Synonymstetrabromopyrrole
Molecular FormulaC4HBr4N
Molecular Weight382.67 g/mol
Structural Identifiers
SMILESC1(=C(NC(=C1Br)Br)Br)Br
InChIInChI=1S/C4HBr4N/c5-1-2(6)4(8)9-3(1)7/h9H
InChIKeyMIIWISWSCMVZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabromopyrrole (CAS 54705-14-5): A Perbrominated Marine Pyrrole with Dual Ecological and Pharmacological Activity Profiles


Tetrabromopyrrole (TBP; 2,3,4,5-tetrabromo-1H-pyrrole; C₄HBr₄N; MW 382.67 Da) is a fully brominated pyrrole natural product biosynthesized by marine γ-proteobacteria of the genus Pseudoalteromonas [1]. TBP is distinguished by a one-to-one carbon-to-bromine substitution pattern that is unprecedented among known halopyrrole natural products, arising from a uniquely adapted flavin-dependent brominase–thioesterase enzyme pair (Bmp2/Bmp1) that installs all four bromine atoms onto a single pyrrole scaffold [2]. The compound functions as a potent coral larval settlement cue at nanomolar concentrations and possesses broad-spectrum antimicrobial activity; it also acts as a dual modulator of ryanodine receptor (RyR) and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) in mammalian systems, giving it relevance across marine chemical ecology, neurotoxicology, and environmental health research [3][4].

Why Generic Halopyrrole Substitution Fails for Tetrabromopyrrole Procurement: Evidence of Unmatched Specificity and Polypharmacology


Tetrabromopyrrole cannot be replaced by simpler bromopyrroles, chloropyrroles, or other marine organohalogens because its biological activity is exquisitely dependent on the combination of a single pyrrole ring and the maximum degree of bromination. In coral settlement assays, tribromopyrrole (Br₃Py), pentabromopseudolin, N-methyl tetrabromopyrrole, tetrachloropyrrole, and dibromoindole all failed to induce settlement at concentrations where TBP was active, demonstrating that neither partial bromination nor alternative halogen scaffolds recapitulate the settlement cue [1]. In mammalian neuronal systems, 2,3,4-tribromopyrrole and unsubstituted pyrrole were completely inactive at 10 µM—a concentration ~45-fold higher than the TBP IC₅₀ of ~220 nM—while 2,3,5-tribromopyrrole showed substantially lower potency [2]. Against phytoplankton, tetrachloropyrrole was 48-fold less potent than TBP (IC₅₀ 4530 vs. 94 nM), confirming that bromine atoms are not interchangeable with chlorine [3]. These structure–activity relationships establish that TBP occupies a unique and non-substitutable position among halopyrroles.

Quantitative Differentiation Evidence for Tetrabromopyrrole Against Closest Analogs and Alternatives


Coral Settlement Induction: TBP Is the Only Active Compound Among 11 Structurally Related Halogenated Analogs Across 10 Caribbean Coral Species

TBP induced larval settlement and metamorphosis in nine of ten Caribbean coral species tested (including seven species not previously reported: Dendrogyra cylindrus, Orbicella faveolata, Colpophyllia natans, Diploria labyrinthiformis, Pseudodiploria clivosa, Acropora cervicornis, Montastraea cavernosa) at concentrations of 0.375–1.5 µM. In the same assays, ten comparator compounds—tribromopyrrole, pentabromopseudolin, dibromophenol, tribromophenol, bromophene, N-methyl tetrabromopyrrole, tetrachloropyrrole, dibromoindole, N-methyl tetrachloropyrrole, and dibromopyridine—were tested and none induced settlement at any concentration tested (up to 1.5 µM) [1].

Coral restoration Chemical ecology Larval settlement

Phytoplankton Algicidal Potency: TBP Is 48-Fold More Potent Than Tetrachloropyrrole and Bromination Is Essential for Lethality

In a head-to-head comparison of nine marine-derived organohalogens against the coccolithophore Emiliania huxleyi, TBP exhibited an IC₅₀ of 94 ± 5 nM. Tetrachloropyrrole (the fully chlorinated pyrrole analog) showed an IC₅₀ of 4530 ± 3 nM—a 48.2-fold reduction in potency relative to TBP. Across brominated single-pyrrole compounds, increasing bromination correlated with decreasing IC₅₀ values: dibromopyrrole IC₅₀ 473 nM, tribromopyrrole IC₅₀ 106 nM, TBP IC₅₀ 94 nM, pentabromopseudilin IC₅₀ 1.3 nM. Compounds lacking a single pyrrole ring or bromine substitution were significantly less lethal (p < 0.001) [1].

Algicide Phytoplankton mortality Marine chemical ecology

Neuronal Ca²⁺ Dynamics: TBP Exhibits the Highest Potency Among Bromopyrrole Analogs and Unique Biphasic RyR1/SERCA Modulation

In murine cortical neuronal/glial cocultures (NGCs), TBP inhibited spontaneous Ca²⁺ oscillations with an IC₅₀ of approximately 220 nM, making it the most potent among five tested bromopyrrole analogs. The rank order of potency was TBP (IC₅₀ ≈ 220 nM) > 2,3,5-tribromopyrrole ≫ ethyl 4-bromopyrrole-2-carboxylate, while 2,3,4-tribromopyrrole and unsubstituted pyrrole were completely inactive at 10 µM (>45-fold higher than the TBP IC₅₀). Critically, TBP exhibited a concentration-dependent biphasic mechanism not shared by the comparators: at nanomolar concentrations, TBP selectively potentiated caffeine-triggered Ca²⁺ release via RyR1 (RYR1-HEK293 cells), whereas at micromolar concentrations (>2 µM), TBP depleted SR/ER Ca²⁺ stores through SERCA inhibition independent of RyR1 expression [1].

Neurotoxicology Calcium signaling Ryanodine receptor

Antiprotozoal Potency: TBP Is 22.8-Fold More Potent Than the Co-Isolated Antibiotic BAC-A Against Tetrahymena pyriformis

In antiprotozoal assays against the ciliate Tetrahymena pyriformis, TBP exhibited an IC₅₀ of 2.6 µM, compared to 59.2 µM for bromoalterochromide A (BAC-A), a polybrominated pigment co-isolated from the same Pseudoalteromonas strain J010. This represents a 22.8-fold potency advantage for TBP. At the IC₅₀ concentration, TBP induced flagellate cyst formation within 5 minutes of incubation, with complete cell lysis occurring within 30 minutes [1].

Antiprotozoal Antimicrobial Marine natural products

Broad-Spectrum Antimicrobial Coverage: TBP Uniquely Combines Antibacterial, Antifungal, and Antiprotozoal Activity Absent from Korormicin-Class Compounds

TBP was the only compound among seven tested metabolites from Pseudoalteromonas strain J010 to exhibit activity against all three categories of microbial targets: Gram-negative bacteria (10 strains including Vibrio spp., Pseudomonas aeruginosa, Shewanella aquimarina), Gram-positive bacteria (Staphylococcus aureus), and the pathogenic fungus Candida albicans. By contrast, the korormicins (compounds 2–4 and 6) showed antibacterial activity against Gram-negative strains only, failing to inhibit S. aureus or C. albicans. BAC-A showed no antibacterial or antifungal activity whatsoever. TBP was also the only compound besides BAC-A to show antiprotozoal activity, and its potency was 22.8-fold higher (see Evidence Item 4) [1].

Broad-spectrum antimicrobial Candida albicans Marine antibiotics

Biosynthetic Machinery: Bmp2 Is the Only Known Pyrrole Halogenase Capable of Iterative Tetrabromination, Contrasting with Dihalogenase Mpy16

The biosynthesis of TBP is catalyzed by the flavin-dependent halogenase Bmp2, which performs an unprecedented iterative tetrabromination of a proline-derived pyrrolyl carrier protein substrate. This contrasts with the structurally homologous halogenase Mpy16 from marinopyrrole biosynthesis, which installs only two halogen atoms. High-resolution crystal structures of Bmp2 (holo-Bmp2, PDB 5BVA) compared to holo-Mpy16 revealed key active-site residue differences (including Y302, F306, A345) that control the degree of halogenation. Structure-guided mutagenesis of the Bmp2 substrate-binding pocket (triple mutant Y302S/F306V/A345W) reduced the degree of halogenation catalyzed, experimentally confirming that these residues govern tetrahalogenation activity [1].

Biosynthesis Flavin-dependent halogenase Enzyme engineering

High-Impact Research and Industrial Application Scenarios for Tetrabromopyrrole


Coral Reef Restoration: Standardized Settlement-Inducing Cue for Larval Propagation

TBP is the only known compound that induces settlement across at least nine phylogenetically diverse Caribbean coral species including major reef-building genera (Acropora, Orbicella, Montastraea), with no other halogenated analog demonstrating any settlement activity at concentrations up to 1.5 µM [1]. This compound specificity enables its use as a standardized chemical tool for coral restoration hatcheries aiming to enhance larval settlement rates. Its optimal working concentration range of 0.375–1.5 µM (approximately 143–574 ng·mL⁻¹) is well-characterized for multiple species [1]. The compound's instability in seawater may be managed through encapsulation or time-release formulations currently under investigation for large-scale deployment [1].

Neurotoxicological Research: A Selective RyR1/SERCA Dual Modulator with Defined Biphasic Concentration Response

TBP provides a uniquely characterized tool for studying endoplasmic reticulum Ca²⁺ dysregulation. Its nanomolar RyR1 potentiation (selective sensitization of caffeine-triggered Ca²⁺ release) is mechanistically distinct from its micromolar SERCA inhibition (SR/ER Ca²⁺ store depletion), and this biphasic profile is not shared by 2,3,5-tribromopyrrole or 2,3,4-tribromopyrrole [1]. With an IC₅₀ of ~220 nM for spontaneous Ca²⁺ oscillation inhibition and an EC₅₀ of 12.4 µM for neuronal viability loss (24 h MTT assay), TBP offers a wide experimental window for probing RyR-dependent vs. SERCA-dependent Ca²⁺ signaling pathways [1][2]. This makes it valuable for screening RyR-targeted neuroprotective or neurotoxic compounds.

Marine Algicide Discovery: A Bromination-Dependent Benchmark Compound for Structure–Activity Relationship Studies

TBP's IC₅₀ of 94 nM against the ecologically important coccolithophore Emiliania huxleyi, combined with the 48-fold potency gap versus tetrachloropyrrole, establishes it as a benchmark for quantifying the contribution of bromination to algicidal activity [1]. The well-characterized SAR series (dibromopyrrole 473 nM → tribromopyrrole 106 nM → TBP 94 nM → pentabromopseudilin 1.3 nM) provides a quantitative framework for designing and benchmarking novel brominated algicides [1]. TBP also rapidly induces reactive oxygen species and intracellular Ca²⁺ release in phytoplankton, offering multiple measurable endpoints for mode-of-action studies [1].

Biocatalysis and Enzyme Engineering: Reference Standard for Bmp2 Halogenase Activity Assays

TBP serves as the authentic product standard for characterizing Bmp2 flavin-dependent halogenase activity in vitro. The complete in vitro reconstitution of TBP biosynthesis using purified Bmp1–Bmp4 enzymes has been demonstrated, and TBP serves as the LC-MS reference for quantifying tetrabromination efficiency [1]. The contrast between Bmp2 (tetrahalogenation) and Mpy16 (dihalogenation) also makes TBP a key analytical standard for structure-guided mutagenesis studies aimed at altering the degree of pyrrole halogenation in engineered halogenases [1]. Researchers developing directed evolution workflows for halogenase engineering require pure TBP as a positive control and calibration standard.

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